molecular formula C11H13BrN2 B2671065 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine CAS No. 1548310-03-7

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B2671065
CAS No.: 1548310-03-7
M. Wt: 253.143
InChI Key: XIGAQFIAZHFUOT-UHFFFAOYSA-N
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Description

“8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1548310-03-7 . It has a molecular weight of 253.14 and is recognized as a fused bicyclic 5–6 heterocycle . It is also known by its IUPAC name, 8-bromo-2-(sec-butyl)imidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine”, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .


Chemical Reactions Analysis

The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure and provides the shared intermediate .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature . Its InChI Code is 1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

One study focused on the synthesis and structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives, aiming to explore their potential as tyrosyl-tRNA synthetase inhibitors. Theoretical calculations and molecular docking studies were conducted, revealing significant binding affinities and suggesting potential antimicrobial applications (Jabri et al., 2023).

Corrosion Inhibition

Another research direction is the evaluation of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This study combined chemical, electrochemical, quantum, and surface analysis techniques to demonstrate high inhibition performance, showcasing the application of these compounds in protecting industrial materials (Saady et al., 2021).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridines and related compounds offers a streamlined approach to constructing these heterocycles, critical for drug discovery and development processes. This methodology facilitates the rapid assembly of diverse molecular libraries, underlining the importance of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry (Kazzouli et al., 2003).

Catalytic Applications

Further research highlights the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the utility of these compounds in catalysis and organic synthesis. This process exemplifies the functional group tolerance and mild conditions favorable for synthesizing biologically active molecules (Zhou et al., 2016).

Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives are also noted for their broad range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. The scaffold's presence in various marketed preparations underscores its significance in drug design and pharmacology (Deep et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazopyridines have a wide range of applications in medicinal chemistry and material science . Therefore, the future directions of “8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine” could involve further exploration of its potential uses in these fields.

Properties

IUPAC Name

8-bromo-2-butan-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAQFIAZHFUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CN2C=CC=C(C2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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